molecular formula C12H23N3O3 B12960081 tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate

tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B12960081
M. Wt: 257.33 g/mol
InChI Key: UICYAEUMHPGMTE-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The tert-butyl and dimethylcarbamoyl groups can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(carbamoyl)piperazine-1-carboxylate
  • tert-Butyl (S)-2-(methylcarbamoyl)piperazine-1-carboxylate
  • tert-Butyl (S)-2-(ethylcarbamoyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and dimethylcarbamoyl groups. These groups confer specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological profiles and industrial applications .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

UICYAEUMHPGMTE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C

Origin of Product

United States

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